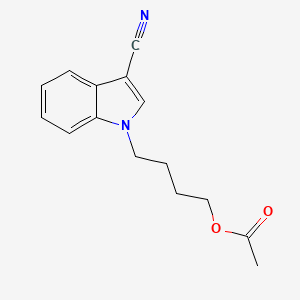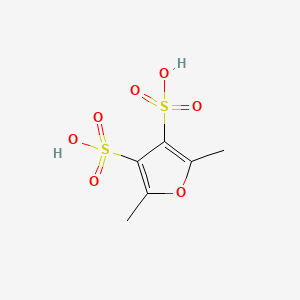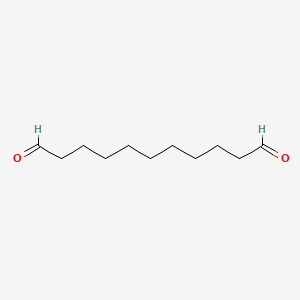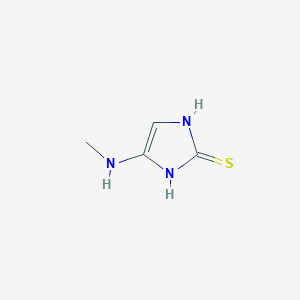![molecular formula C18H18O5 B14356354 (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 91597-30-7](/img/structure/B14356354.png)
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethoxyphenyl group and a methoxyphenyl group attached to an oxirane ring, which is further connected to a methanone group
Méthodes De Préparation
The synthesis of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring, resulting in the desired product .
Analyse Des Réactions Chimiques
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to yield diols.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and diols .
Applications De Recherche Scientifique
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenyl)acetaldehyde: This compound has a similar structure but lacks the oxirane ring, resulting in different chemical properties and reactivity.
4-Methoxychalcone epoxide: This compound also contains an oxirane ring but differs in the substitution pattern on the phenyl rings, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and oxirane functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
91597-30-7 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C18H18O5/c1-20-13-7-4-11(5-8-13)17-18(23-17)16(19)12-6-9-14(21-2)15(10-12)22-3/h4-10,17-18H,1-3H3 |
Clé InChI |
JHHHRSIZEBSQGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


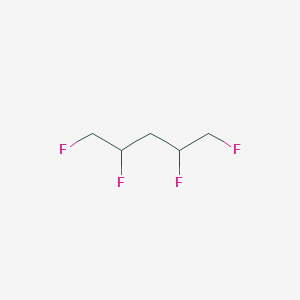
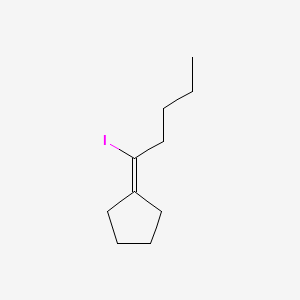
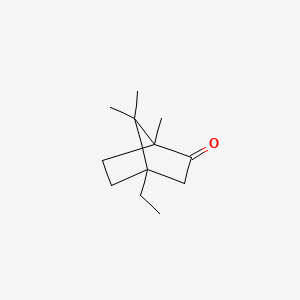
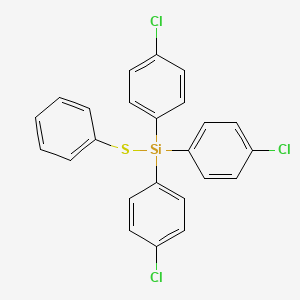

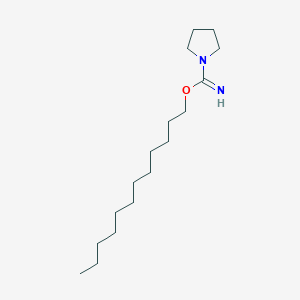
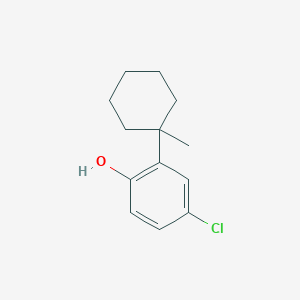

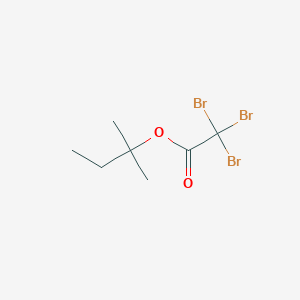
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
